molecular formula C9H13N3O B12228440 N-cyclobutyl-4-methoxypyrimidin-2-amine

N-cyclobutyl-4-methoxypyrimidin-2-amine

Cat. No.: B12228440
M. Wt: 179.22 g/mol
InChI Key: OPPPQJYMOYFFSZ-UHFFFAOYSA-N
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Description

N-cyclobutyl-4-methoxypyrimidin-2-amine is a compound belonging to the class of aminopyrimidines. This compound is characterized by a pyrimidine ring substituted with a methoxy group at the 4-position and a cyclobutyl group at the N-position. Aminopyrimidines are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-4-methoxypyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Cyclobutyl Substitution: The cyclobutyl group can be introduced through an alkylation reaction using cyclobutyl halide and a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrimidine derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N-cyclobutyl-4-methoxypyrimidin-2-amine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclobutyl-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to alterations in biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    N-cyclobutylpyridin-2-amine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    Cyclobutylamine: Contains a cyclobutyl group but lacks the pyrimidine ring.

    2-Amino-4-chloro-6-methoxypyrimidine: Similar pyrimidine structure with different substituents.

Uniqueness: N-cyclobutyl-4-methoxypyrimidin-2-amine is unique due to its specific combination of a cyclobutyl group and a methoxy-substituted pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N-cyclobutyl-4-methoxypyrimidin-2-amine

InChI

InChI=1S/C9H13N3O/c1-13-8-5-6-10-9(12-8)11-7-3-2-4-7/h5-7H,2-4H2,1H3,(H,10,11,12)

InChI Key

OPPPQJYMOYFFSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)NC2CCC2

Origin of Product

United States

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